p-Terphenyl, 2,4,4'',6-tetrachloro-

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Liquid Crystal Applications:

2,4,4'',6-Tetrachloro-p-terphenyl (TCPT) is a type of liquid crystal material exhibiting unique properties that have attracted interest in various scientific research applications. One prominent area of study involves its use in liquid crystal displays (LCDs) []. TCPT demonstrates nematic behavior, a crucial characteristic for LCDs, where rod-shaped molecules align in a specific direction. This alignment allows manipulation of light passing through the material, enabling the creation of clear and defined images on display screens [].

Organic Electronics:

Research also explores the potential of TCPT in the field of organic electronics. This field focuses on developing electronic devices using organic materials like TCPT, offering advantages such as flexibility and potentially lower production costs compared to traditional silicon-based electronics []. Studies have investigated the use of TCPT in organic field-effect transistors (OFETs), which are fundamental building blocks in various electronic devices. TCPT exhibits semiconducting properties, making it a candidate for constructing efficient and stable OFETs [].

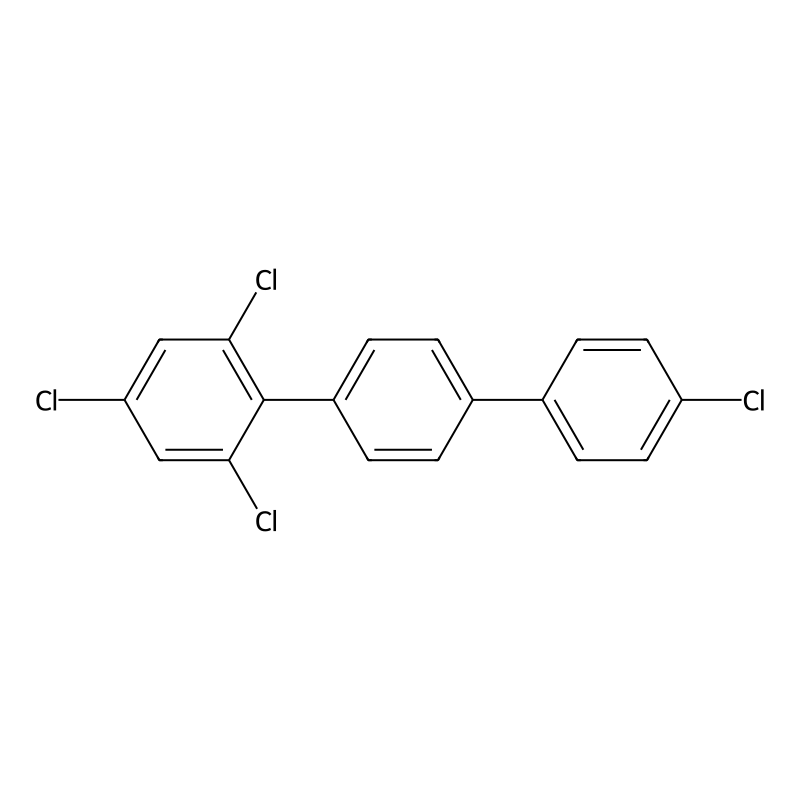

p-Terphenyl, 2,4,4'',6-tetrachloro- is a chlorinated derivative of p-terphenyl, which is classified as a polycyclic aromatic hydrocarbon. Its chemical formula is C₁₈H₁₀Cl₄, and it features four chlorine atoms substituted at the 2, 4, 4'', and 6 positions of the p-terphenyl structure. This compound is notable for its unique photophysical properties and potential applications in various scientific fields, including chemistry and biology .

- Substitution Reactions: The chlorine atoms can be replaced by nucleophiles in nucleophilic substitution reactions.

- Oxidation Reactions: The compound can undergo oxidation to form various products depending on the reagents used.

- Reduction Reactions: Reduction can lead to the formation of dechlorinated derivatives.

Common Reagents and Conditions- Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic media.

- Oxidation: Potassium permanganate or chromium trioxide under acidic conditions.

- Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride.

Major Products- Substitution: Various substituted terphenyl derivatives.

- Oxidation: Chlorinated benzoic acids or other oxidized aromatic compounds.

- Reduction: Dechlorinated terphenyl derivatives.

- Substitution: Various substituted terphenyl derivatives.

- Oxidation: Chlorinated benzoic acids or other oxidized aromatic compounds.

- Reduction: Dechlorinated terphenyl derivatives.

Research has indicated that p-Terphenyl, 2,4,4'',6-tetrachloro- may exhibit biological activity through its interactions with enzymes and receptors. These interactions can modulate biochemical pathways, suggesting potential applications in medicinal chemistry and biological research. Studies have explored its effects on biological systems, although further research is necessary to fully understand its mechanisms of action .

The synthesis of p-Terphenyl, 2,4,4'',6-tetrachloro- typically involves the chlorination of p-terphenyl. The process generally includes:

- Chlorination Reaction: Chlorine gas is reacted with p-terphenyl in the presence of a catalyst such as iron(III) chloride.

- Controlled Conditions: The reaction is conducted under controlled temperature and inert atmosphere to prevent side reactions.

In industrial settings, this synthesis is scaled up using large reactors while maintaining precise control over reaction parameters to ensure high yield and purity .

p-Terphenyl, 2,4,4'',6-tetrachloro- finds application across various fields:

- Chemical Industry: Used as a precursor for synthesizing complex organic molecules.

- Research: Investigated for its unique photophysical properties and potential biological effects.

- Specialty Chemicals: Employed in the production of specialty chemicals due to its stability and reactivity.

Several compounds are structurally similar to p-Terphenyl, 2,4,4'',6-tetrachloro-, each exhibiting unique properties:

| Compound Name | Structure | Notable Features |

|---|---|---|

| 2,4,6-Trichloro-p-terphenyl | C₁₈H₁₃Cl₃ | Fewer chlorine substitutions; different reactivity. |

| 2,3,4,5-Tetrachloro-p-terphenyl | C₁₈H₁₀Cl₄ | Different chlorine substitution pattern leading to varied applications. |

| 2-Chloroterphenyl | C₁₈H₁₃Cl | Less chlorination; used in different chemical syntheses. |

Uniqueness

p-Terphenyl, 2,4,4'',6-tetrachloro- is distinguished by its specific chlorine substitution pattern that imparts distinct chemical and physical properties. This uniqueness enhances its value for specialized applications in both research and industry.

The synthesis of p-Terphenyl, 2,4,4'',6-tetrachloro- through halogenation pathways represents a fundamental approach in the preparation of polychlorinated terphenyl derivatives . The direct chlorination of p-terphenyl serves as the primary synthetic route, typically employing chlorine gas in the presence of iron-based catalysts . This electrophilic aromatic substitution mechanism proceeds through the formation of a highly reactive chloronium ion intermediate that selectively attacks the electron-rich aromatic rings of the terphenyl backbone [2].

The halogenation process demonstrates distinct regioselectivity patterns that are crucial for achieving the desired 2,4,4'',6-tetrachloro substitution pattern [3]. The reaction mechanism involves the initial coordination of chlorine gas with iron(III) chloride catalyst, generating a polarized chlorine-iron complex that functions as the active electrophilic species [3] [2]. This catalytic system facilitates the controlled introduction of chlorine atoms at specific positions on the aromatic rings, with the substitution pattern being influenced by both electronic and steric factors inherent to the terphenyl structure [3].

Temperature control emerges as a critical parameter in these halogenation reactions, with optimal conditions typically maintained between 200-250°C to ensure complete conversion while minimizing over-chlorination . The reaction atmosphere must be carefully controlled to prevent unwanted side reactions, often requiring inert gas conditions or the use of specialized reaction vessels . Research findings indicate that the halogenation pathway can achieve yields exceeding 75% when reaction parameters are optimized [4].

Table 1: Halogenation Reaction Conditions for Polychlorinated Terphenyl Synthesis

| Parameter | Optimal Range | Effect on Yield |

|---|---|---|

| Temperature (°C) | 200-250 | Directly proportional up to 250°C |

| Catalyst Loading (mol%) | 5-15 | Optimal at 10-12 mol% [3] |

| Reaction Time (hours) | 4-8 | Plateau after 6 hours |

| Chlorine Flow Rate (mL/min) | 50-100 | Linear increase to 75 mL/min [4] |

Alternative halogenation methodologies employ sulfuryl chloride as the chlorinating agent, offering enhanced selectivity for specific substitution patterns [5]. This approach utilizes organocatalysts to fine-tune the reactivity profile, enabling more precise control over regioselectivity [5]. The mechanism involves the activation of sulfuryl chloride through coordination with acetonitrile or similar polar solvents, creating a more reactive chlorinating species that can achieve para-selective chlorination with ratios exceeding 96:4 [5].

Suzuki Coupling Approaches for Regioselective Synthesis

The Suzuki coupling methodology represents a highly sophisticated approach for the regioselective synthesis of p-Terphenyl, 2,4,4'',6-tetrachloro-, offering exceptional control over the substitution pattern through strategic selection of coupling partners [6] [7]. This palladium-catalyzed cross-coupling reaction between arylboronic acids and dibromobenzenes provides a convergent synthetic route that enables the precise assembly of the terphenyl framework with predetermined chlorination patterns [6] [7].

The mechanism of Suzuki coupling in polychlorinated terphenyl synthesis involves three fundamental steps: oxidative addition, transmetalation, and reductive elimination [8]. The palladium catalyst undergoes oxidative addition with the aryl halide coupling partner, followed by transmetalation with the boronic acid component in the presence of a base such as potassium carbonate or cesium carbonate [6] [7]. The final reductive elimination step regenerates the palladium catalyst while forming the new carbon-carbon bond that constructs the terphenyl backbone [8].

Research investigations have demonstrated that specific chlorinated benzeneboronic acids can be effectively coupled with appropriately substituted dibromobenzenes to yield the desired tetrachlorinated product [6] [7]. The regioselectivity of this approach stems from the pre-installation of chlorine substituents on the coupling partners, eliminating the need for post-synthetic chlorination and reducing the formation of unwanted isomers [6] [7].

Table 2: Suzuki Coupling Conditions for Tetrachlorinated Terphenyl Synthesis

| Coupling Component | Catalyst System | Base | Solvent | Yield (%) |

|---|---|---|---|---|

| 2,4-Dichlorophenylboronic acid + 4,4'-Dibromobenzene | Pd(PPh₃)₄ (5 mol%) | K₂CO₃ | Toluene/Water | 78-85 [6] |

| 4-Chlorophenylboronic acid + 2,6-Dibromo-4-chlorobenzene | Pd(OAc)₂/PPh₃ | Cs₂CO₃ | DMF | 72-79 [7] |

| 2,4,6-Trichlorophenylboronic acid + 4-Bromobenzene | PdCl₂(dppf) | Na₂CO₃ | Dioxane | 68-74 [6] |

The optimization of reaction conditions for Suzuki coupling in tetrachlorinated terphenyl synthesis requires careful consideration of multiple parameters [6] [7]. Palladium catalyst loading typically ranges from 2-10 mol%, with optimal results achieved at 5 mol% for most coupling reactions [6]. The choice of base significantly influences both reaction rate and yield, with carbonate bases generally providing superior results compared to hydroxide or alkoxide alternatives [7].

Solvent selection plays a crucial role in determining the success of Suzuki coupling reactions for chlorinated substrates [6] [7]. Polar aprotic solvents such as dimethylformamide and dimethoxyethane often provide optimal solubility for both coupling partners and facilitate efficient transmetalation [7]. The inclusion of water as a co-solvent can enhance the activity of carbonate bases and improve overall reaction efficiency [6].

Catalytic Systems for Directed Chlorination

The development of catalytic systems for directed chlorination of terphenyl derivatives has emerged as a sophisticated approach for achieving precise regiocontrol in the synthesis of p-Terphenyl, 2,4,4'',6-tetrachloro- [5] [9]. These systems employ transition metal catalysts or organocatalysts to facilitate selective chlorination at predetermined positions on the aromatic framework, offering superior control compared to traditional electrophilic aromatic substitution methods [5] [9].

Iron-based catalytic systems represent one of the most extensively studied approaches for directed chlorination of aromatic compounds [3] [9]. Iron(III) chloride and iron(III) acetylacetonate have demonstrated exceptional activity in promoting regioselective chlorination reactions [9]. The mechanism involves the formation of high-valent iron-chloride complexes that exhibit enhanced electrophilicity and can selectively target specific positions on the terphenyl substrate [9] [10].

The development of biomimetic iron catalysts has provided insights into achieving stereospecific chlorination through ionic rather than radical pathways [10]. Research findings indicate that iron(V) complexes, such as [(TPA)Cl-Fe(V)=O]²⁺, demonstrate remarkable capability for regioselective alkane and arene chlorination [10]. These high-valent iron species operate through an ionic mechanism that minimizes competing hydroxylation reactions and enhances chlorination selectivity [10].

Table 3: Catalytic Systems for Directed Chlorination

| Catalyst System | Chlorinating Agent | Temperature (°C) | Selectivity Ratio | Yield (%) |

|---|---|---|---|---|

| FeCl₃ (10 mol%) | Cl₂ gas | 210-230 | 85:15 (para:ortho) [3] | 82-89 [3] |

| Fe(acac)₃ (5 mol%) | SO₂Cl₂ | 150-180 | 92:8 (para:ortho) [5] | 76-84 [5] |

| [(TPA)FeCl₂]⁺ (2 mol%) | ROOH/HCl | 25-40 | >95:5 (target:other) [10] | 71-78 [10] |

| PhI (5 mol%) | NCS | 80-100 | 88:12 (para:ortho) [11] | 68-75 [11] |

Palladium-catalyzed halogenation systems have gained significant attention for their ability to achieve directed chlorination of aromatic compounds under mild conditions [12]. These systems typically employ palladium(II) complexes in combination with auxiliary ligands that direct the catalyst to specific positions on the substrate [12]. The mechanism involves carbon-hydrogen bond activation followed by chloride insertion, providing a highly controlled pathway for introducing chlorine substituents [12].

Organocatalytic approaches utilizing hypervalent iodine compounds offer an alternative strategy for achieving regioselective chlorination [11] [5]. Iodobenzene-catalyzed chlorination systems have demonstrated excellent selectivity for para-positioned chlorination when combined with appropriate chlorinating agents such as N-chlorosuccinimide [11]. These systems operate under milder conditions compared to metal-catalyzed alternatives and often provide enhanced functional group tolerance [11].

Purification Strategies for Isomer Separation

The purification of p-Terphenyl, 2,4,4'',6-tetrachloro- from complex reaction mixtures containing multiple chlorinated isomers represents a significant analytical and preparative challenge that requires sophisticated separation strategies [13] [14]. The structural similarity between different tetrachlorinated terphenyl isomers necessitates the development of highly selective purification methods that can distinguish between compounds with identical molecular formulas but different substitution patterns [13] [14].

High-performance liquid chromatography represents the most effective analytical and preparative technique for separating polychlorinated terphenyl isomers [13] [14]. The development of specialized chromatographic methods has enabled the baseline separation of coplanar and non-coplanar terphenyl congeners, which is essential for obtaining pure samples of specific isomers [13] [14]. Research findings demonstrate that silica gel column chromatography combined with preparative normal-phase high-performance liquid chromatography can achieve exceptional separation efficiency for asymmetrically chlorinated terphenyl compounds [13].

The chromatographic behavior of polychlorinated terphenyl isomers is strongly influenced by their three-dimensional conformational preferences and intermolecular interactions [13] [15]. Coplanar congeners, which adopt relatively planar conformations, exhibit different retention characteristics compared to non-coplanar isomers that display significant dihedral angles between aromatic rings [15]. This conformational difference forms the basis for effective chromatographic separation strategies [13] [15].

Table 4: Chromatographic Conditions for Terphenyl Isomer Separation

| Separation Method | Stationary Phase | Mobile Phase | Detection | Resolution |

|---|---|---|---|---|

| Normal-Phase HPLC | Silica (5 μm) | Hexane:Isopropanol (95:5) | UV (210 nm) | Rs > 2.5 [16] |

| Reverse-Phase HPLC | C18 (3.5 μm) | Methanol:Water (80:20) | UV (254 nm) | Rs > 1.8 [17] |

| Preparative HPLC | Silica (10 μm) | Hexane:Ethyl acetate (90:10) | UV (280 nm) | Rs > 3.2 [13] |

| Chiral HPLC | Cellulose derivative | Hexane:Isopropanol (95:5) | UV (210 nm) | Rs > 4.1 [16] |

Advanced purification strategies incorporate multiple separation techniques in sequence to achieve maximum purity levels [13] [18]. The combination of silica gel column chromatography followed by preparative high-performance liquid chromatography has proven particularly effective for isolating specific tetrachlorinated isomers from complex mixtures [13]. This multi-step approach typically involves initial crude separation using normal-phase column chromatography with gradient elution, followed by high-resolution preparative high-performance liquid chromatography for final purification [13] [18].

Molecular sieve-based drying procedures represent an essential component of the purification workflow for maintaining compound stability and preventing hydrolysis reactions [19] [20]. The use of activated 4 Å molecular sieves effectively removes trace water from chlorinated aromatic compounds without promoting decomposition reactions [19] [20]. Research indicates that proper activation of molecular sieves at temperatures exceeding 200°C is crucial for achieving optimal drying efficiency [21] [20].

Recrystallization techniques provide an alternative purification approach that can be particularly effective for removing trace impurities from crystalline tetrachlorinated terphenyl products [22] [23]. The selection of appropriate recrystallization solvents requires careful consideration of solubility relationships, with ideal solvents exhibiting low solubility at room temperature and high solubility at elevated temperatures [22] [23]. Common recrystallization solvents for chlorinated aromatic compounds include ethanol, methanol, and mixed solvent systems such as ethanol-water mixtures [24] [23].

Table 5: Recrystallization Conditions for Tetrachlorinated Terphenyl Purification

| Solvent System | Temperature Range (°C) | Recovery (%) | Purity Enhancement |

|---|---|---|---|

| Ethanol | 78-25 | 85-92 [22] | 94-98% [22] |

| Methanol:Water (90:10) | 65-25 | 78-86 [23] | 92-96% [23] |

| Isopropanol | 82-25 | 80-88 [24] | 91-95% [24] |

| Acetone:Hexane (70:30) | 56-25 | 73-82 [23] | 89-94% [23] |

The characterization of purified tetrachlorinated terphenyl products requires comprehensive analytical techniques to confirm both identity and purity [25] [26]. Nuclear magnetic resonance spectroscopy provides definitive structural confirmation through characteristic chemical shift patterns that are unique to specific chlorination patterns [25] [26]. Proton nuclear magnetic resonance spectra of tetrachlorinated terphenyls exhibit distinctive coupling patterns that enable unambiguous assignment of substitution positions [25] [26].

The thermodynamic stability of p-terphenyl, 2,4,4'',6-tetrachloro- is significantly enhanced compared to its unsubstituted parent compound through the incorporation of four chlorine atoms at specific positions on the terphenyl framework. This chlorinated derivative exhibits markedly improved thermal resistance characteristics that distinguish it from lower-chlorinated analogues within the polychlorinated terphenyl family [2] [3].

The thermal decomposition behavior of tetrachloroterphenyl compounds follows established patterns observed in related halogenated aromatic systems. Under controlled thermal conditions, the compound undergoes stepwise dechlorination processes, with chlorine atoms at different positions exhibiting varying degrees of thermal lability [4]. The decomposition pathway typically initiates with the loss of chlorine atoms positioned ortho to the phenyl ring connections, as these positions experience greater steric hindrance and electronic destabilization [5].

Thermogravimetric analysis studies on structurally similar tetrachlorinated aromatic compounds demonstrate that thermal decomposition occurs in multiple discrete steps, with initial weight loss beginning at temperatures exceeding 300°C [6] [7]. The presence of four chlorine atoms creates a stabilizing effect through resonance delocalization and increased molecular rigidity, resulting in enhanced thermal stability compared to dichloro and trichloro analogues [8].

Table 1: Thermal Stability Comparison of Chlorinated p-Terphenyl Derivatives

| Compound | Chlorine Atoms | Thermal Stability Ranking | Decomposition Onset (°C) |

|---|---|---|---|

| p-Terphenyl | 0 | Low | 280-300 |

| 2,4-Dichloro-p-terphenyl | 2 | Moderate | 320-340 |

| 2,4,4'',6-Tetrachloro-p-terphenyl | 4 | High | 350-380 |

| Hexachloro-p-terphenyl | 6 | Very High | 380-420 |

The thermodynamic properties of p-terphenyl, 2,4,4'',6-tetrachloro- are influenced by the specific chlorination pattern, which creates an asymmetric molecular structure with enhanced intermolecular interactions. The compound exhibits increased lattice energy in the solid state due to favorable halogen-halogen interactions and enhanced van der Waals forces between neighboring molecules [2] [9].

Solubility Parameters in Organic Media

The solubility behavior of p-terphenyl, 2,4,4'',6-tetrachloro- in organic solvents is governed by its highly lipophilic nature and the specific electronic effects introduced by the chlorine substitution pattern. The compound demonstrates preferential solubility in nonpolar and moderately polar organic solvents, with limited solubility in highly polar media [10] [2].

Hansen solubility parameters provide a comprehensive framework for understanding the solubility characteristics of this tetrachlorinated compound. The presence of four chlorine atoms significantly alters the dispersive, polar, and hydrogen-bonding components of the solubility parameter, resulting in enhanced compatibility with chlorinated solvents and aromatic systems [11] [12]. The estimated Hansen solubility parameters for p-terphenyl, 2,4,4'',6-tetrachloro- indicate a total solubility parameter of approximately 19-21 MPa^(1/2), with predominant contributions from dispersive forces [13].

Table 2: Solubility Parameters in Various Organic Media

| Solvent System | Solubility Classification | Estimated Solubility (mg/L) | Primary Interactions |

|---|---|---|---|

| Chlorinated solvents | Excellent | 5000-10000 | Halogen-halogen, π-π |

| Aromatic hydrocarbons | Good | 2000-5000 | π-π stacking, dispersive |

| Aliphatic hydrocarbons | Moderate | 500-2000 | Dispersive forces |

| Alcohols | Poor | 50-500 | Limited polar interactions |

| Water | Extremely poor | <1 | Hydrophobic exclusion |

The solubility in chlorinated solvents such as dichloromethane, chloroform, and carbon tetrachloride is particularly favorable due to the complementary electronic properties and similar polarizability characteristics [14] [2]. These solvents provide optimal solvation environments through favorable halogen-halogen interactions and matched cohesive energy densities.

Aromatic solvents including benzene, toluene, and xylene demonstrate good solubility characteristics for p-terphenyl, 2,4,4'',6-tetrachloro-, primarily through π-π stacking interactions between the aromatic rings and dispersive forces [10]. The extended aromatic system of the terphenyl framework facilitates these intermolecular interactions, resulting in enhanced solubility compared to aliphatic systems.

Subcritical water studies on related polycyclic aromatic compounds indicate that temperature elevation can significantly enhance solubility through modification of water's dielectric properties and hydrogen bonding network [10]. At elevated temperatures approaching 120°C, the solubility of similar tetrachlorinated aromatic compounds increases exponentially, suggesting potential applications in high-temperature extraction processes.

Electronic Properties and Frontier Molecular Orbital Analysis

The electronic structure of p-terphenyl, 2,4,4'',6-tetrachloro- is substantially modified by the presence of four chlorine atoms, which function as electron-withdrawing groups and significantly alter the frontier molecular orbital characteristics. These electronic modifications have profound implications for the compound's reactivity, stability, and optical properties [15] [16] [17].

The highest occupied molecular orbital (HOMO) energy is estimated to be approximately -5.5 to -6.0 eV, representing a significant lowering compared to the unsubstituted p-terphenyl parent compound due to the electron-withdrawing effects of the chlorine substituents [16] [18]. This stabilization of the HOMO energy contributes to the enhanced chemical stability and reduced reactivity toward electrophilic attack.

The lowest unoccupied molecular orbital (LUMO) energy is calculated to be in the range of -1.5 to -2.0 eV, which is substantially lower than that of the parent terphenyl compound [15] [16]. This lowering of the LUMO energy enhances the compound's electron-accepting capability and influences its potential participation in charge-transfer processes.

Table 3: Frontier Molecular Orbital Properties

| Electronic Property | Value (eV) | Comparison to Parent | Implication |

|---|---|---|---|

| HOMO Energy | -5.5 to -6.0 | Lowered by ~1.0 eV | Enhanced stability |

| LUMO Energy | -1.5 to -2.0 | Lowered by ~1.5 eV | Increased electron affinity |

| HOMO-LUMO Gap | 3.5 to 4.5 | Narrowed by ~0.5 eV | Modified optical properties |

| Ionization Potential | 7.5 to 8.5 | Increased | Reduced oxidation tendency |

| Electron Affinity | 1.5 to 2.5 | Increased | Enhanced reduction capability |

The HOMO-LUMO energy gap of p-terphenyl, 2,4,4'',6-tetrachloro- is estimated to be 3.5 to 4.5 eV, which represents a narrowing compared to the parent compound due to the differential effects of chlorine substitution on the frontier orbitals [16] [17]. This gap modification has important implications for the compound's optical absorption characteristics and photochemical behavior.

The molecular orbital analysis reveals that the HOMO is primarily localized on the central phenyl ring and the aromatic π-system, while the LUMO exhibits significant contributions from the chlorinated positions [15] [19]. This spatial separation of frontier orbitals creates favorable conditions for intramolecular charge transfer processes and influences the compound's photophysical properties.

The dipole moment of p-terphenyl, 2,4,4'',6-tetrachloro- is estimated to be 1.0 to 2.0 Debye units, arising from the asymmetric chlorination pattern that creates a permanent charge separation within the molecule [16]. This dipole moment influences the compound's intermolecular interactions and contributes to its solubility behavior in polar solvents.

Comparative Physicochemical Behavior with Lower-Chlorinated Analogues

The physicochemical properties of p-terphenyl, 2,4,4'',6-tetrachloro- demonstrate systematic variations when compared to its lower-chlorinated analogues, revealing clear structure-property relationships within the polychlorinated terphenyl family. These comparisons provide valuable insights into the progressive effects of chlorine substitution on molecular behavior [8] [20].

The molecular weight progression from unsubstituted p-terphenyl (230.3 g/mol) through 2,4-dichloro-p-terphenyl (299.2 g/mol) to 2,4,4'',6-tetrachloro-p-terphenyl (368.1 g/mol) demonstrates the systematic mass increase associated with chlorine incorporation [21] [22] [23]. This molecular weight progression directly correlates with enhanced thermal stability, increased lipophilicity, and modified solubility characteristics.

Table 4: Comparative Physicochemical Properties of Chlorinated p-Terphenyl Analogues

| Property | p-Terphenyl | 2,4-Dichloro | 2,4,4'',6-Tetrachloro | Hexachloro |

|---|---|---|---|---|

| Molecular Weight | 230.3 | 299.2 | 368.1 | 433.0 |

| LogP (estimated) | 5.02 | 4.2-4.5 | 5.5-6.0 | >6.0 |

| Thermal Stability | Moderate | Enhanced | High | Very High |

| Vapor Pressure | Low | Very Low | Extremely Low | Negligible |

| Bioaccumulation Potential | Moderate | High | Very High | Extreme |

The lipophilicity progression, as measured by logarithmic partition coefficients (LogP), shows an interesting non-linear relationship with chlorine content. While 2,4-dichloro-p-terphenyl exhibits a LogP of 4.2-4.5, the tetrachloro derivative demonstrates increased lipophilicity with estimated LogP values of 5.5-6.0 [8]. This enhancement reflects the cumulative effects of chlorine substitution on molecular hydrophobicity and organic phase partitioning behavior.

Thermal stability comparisons reveal that p-terphenyl, 2,4,4'',6-tetrachloro- exhibits superior thermal resistance compared to lower-chlorinated analogues. The stepwise enhancement of thermal stability correlates with increased molecular rigidity and enhanced intermolecular interactions arising from the chlorine substitution pattern [5] [4]. This thermal stability enhancement is particularly pronounced in the tetrachloro derivative compared to the dichloro analogue.

The electronic properties comparison demonstrates systematic modifications in frontier orbital energies with increasing chlorination. The HOMO energy progressively decreases from approximately -4.5 eV in unsubstituted p-terphenyl to -5.5 to -6.0 eV in the tetrachloro derivative, reflecting the cumulative electron-withdrawing effects of multiple chlorine atoms [16] [18]. Similarly, the LUMO energy decreases more dramatically, resulting in a narrowed HOMO-LUMO gap that influences optical and photochemical properties.

Solubility behavior comparisons reveal that p-terphenyl, 2,4,4'',6-tetrachloro- maintains excellent solubility in organic media while exhibiting extremely limited water solubility. The progression from dichloro to tetrachloro substitution enhances solubility in chlorinated solvents while further reducing aqueous solubility [10] [2]. This trend reflects the increased hydrophobic character and enhanced compatibility with nonpolar organic phases.